molecular formula C23H30N2O6S B11593113 2-methoxyethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593113
M. Wt: 462.6 g/mol
InChI Key: SRLLTSBBWLBWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXYETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioamides, which undergo cyclization reactions to form the pyrimido[2,1-b][1,3]thiazine core. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-METHOXYETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-METHOXYETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The butoxy and methoxy groups, along with the pyrimido[2,1-b][1,3]thiazine core, provide unique properties that differentiate it from similar compounds .

Properties

Molecular Formula

C23H30N2O6S

Molecular Weight

462.6 g/mol

IUPAC Name

2-methoxyethyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H30N2O6S/c1-5-6-10-30-17-8-7-16(14-18(17)29-4)21-20(22(27)31-12-11-28-3)15(2)24-23-25(21)19(26)9-13-32-23/h7-8,14,21H,5-6,9-13H2,1-4H3

InChI Key

SRLLTSBBWLBWDV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCCOC)OC

Origin of Product

United States

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